Carvedilol phosphate - 610309-89-2

Carvedilol phosphate

Catalog Number: EVT-346677
CAS Number: 610309-89-2
Molecular Formula: C48H60N4O17P2
Molecular Weight: 1027 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Carvedilol phosphate is a white to almost-white solid, classified as a non-selective beta-adrenergic blocking agent. [] Chemically, it is the phosphate salt of carvedilol, a racemic mixture. [] Carvedilol phosphate is commonly investigated for its potential in developing modified-release drug delivery systems, particularly for cardiovascular diseases. [, ] Research focuses on overcoming its low bioavailability due to extensive first-pass metabolism. [, ]

Synthesis Analysis

While specific details are not provided in the provided abstracts, other synthetic routes likely involve reacting carvedilol free base with phosphoric acid under controlled conditions to yield carvedilol phosphate. []

Molecular Structure Analysis

Carvedilol phosphate exists as a hemihydrate, meaning one molecule of carvedilol phosphate is associated with half a molecule of water. [, , ] The challenges in determining the crystal structure of racemic carvedilol phosphate hemihydrate stem from twinning and disorder issues during X-ray diffraction analysis. [] This disorder, localized near the chiral center, was resolved by analyzing the single-enantiomer ((R)-enantiomer) crystal structure, which proved isomorphous with the racemate. [] This single enantiomer crystal structure serves as a basis for understanding the disordered racemic structure. []

Chemical Reactions Analysis
  • Molecular Formula: C24H26N2O4•H3PO4•1/2 H2O []
  • Chemical Structure: Contains a carbazole moiety, responsible for antioxidant properties []
  • Stability: Susceptible to moisture sorption, impacting its stability []
Mechanism of Action

Carvedilol phosphate, being a prodrug, is hydrolyzed in vivo to release carvedilol. [] Carvedilol itself acts as a non-selective antagonist of both β-adrenergic and α1-adrenergic receptors. [, ] This dual action results in a reduction of heart rate and blood pressure. []

β-Adrenergic Blockade:

  • Lowers myocardial oxygen demand by reducing cardiac workload. []

α1-Adrenergic Blockade:

  • Induces vasodilation, decreasing peripheral vascular resistance. []

The combined effects contribute to the therapeutic benefits of carvedilol phosphate in conditions like hypertension and heart failure. [, , , ]

Physical and Chemical Properties Analysis
  • Appearance: White to almost-white solid []
  • Molecular Weight: 513.5 g/mol (hemihydrate) []
  • Solubility: Low aqueous solubility [, , ], enhanced in acidic media []
Applications

Drug Delivery System Design:

Carvedilol phosphate is extensively studied for its incorporation into various modified-release drug delivery systems. These systems aim to overcome the drug's limitations, including low bioavailability and short half-life. [, , , , , , , , , , , , , , , , , , , , , ]

Specific Examples:

  • Buccal Films and Patches: These systems provide rapid drug release and improved patient compliance by bypassing first-pass metabolism. [, , , ] Natural polymers like Plantago ovata husk gel have been explored as film formers. []
  • Floating Tablets: By remaining buoyant in the stomach, these tablets prolong gastric residence time and enhance drug absorption, particularly beneficial for drugs with site-specific absorption in the upper gastrointestinal tract. [, , , , , ]
  • Osmotic Tablets: These systems offer controlled and predictable drug delivery, independent of pH and gastrointestinal motility. [, , ] Semi-permeable membranes, pore formers, and osmotic pressure gradients are key elements in their design. [, , ]
  • Pulsatile Release Systems: These systems aim to mimic the circadian rhythm of certain diseases, releasing the drug at specific times to match peak symptom periods. [, , ] Multiparticulate systems with swellable polymers and rupturable coatings are common approaches. [, ]
  • Solid Dispersions: Combining carvedilol phosphate with polymers like PVP, poloxamer, or cyclodextrins in solid dispersions enhances its solubility and dissolution rate, ultimately improving bioavailability. [, , ]
  • Transdermal Patches: Bypassing the gastrointestinal tract, transdermal patches offer controlled drug delivery and potentially reduced side effects. [] Polymers like PVP and ethyl cellulose are explored for their controlled release properties in transdermal patch formulations. []
  • Microspheres and Nanoparticles: Formulating carvedilol phosphate into lipid-based nanoparticles or microspheres aims to enhance its solubility, protect it from degradation, and improve its delivery to target sites. [, ]
  • Compound Description: Carvedilol is a non-selective β- and α1-blocker used to treat hypertension, angina pectoris, and heart failure. It exists as a racemic mixture of R(+) and S(-) enantiomers. Carvedilol exhibits low and variable oral bioavailability (approximately 25-35%) due to extensive first-pass metabolism. [, , , , , ]
  • Relevance: Carvedilol is the free base form of carvedilol phosphate. Carvedilol phosphate, a salt form, is often preferred in formulations due to its improved water solubility compared to the free base. [, , , , ]

(R)-Carvedilol Phosphate

  • Compound Description: (R)-Carvedilol phosphate is the single enantiomer form of carvedilol phosphate, specifically the R(+) enantiomer. This form was synthesized and analyzed to help elucidate the complex crystal structure of the racemic carvedilol phosphate hemihydrate. []
  • Relevance: Studying the (R)-Carvedilol Phosphate provided valuable insights into the structural properties and challenges associated with the racemic mixture of carvedilol phosphate. []

2-(2-Methoxyphenoxy)ethylamine

  • Compound Description: This compound is a key intermediate in the synthesis of carvedilol phosphate. []
  • Relevance: This compound reacts with a specific precursor to form carvedilol, which is then further reacted with phosphoric acid to yield carvedilol phosphate. []

8-Fluoro-1,2,3,9-tetrahydro-4H-carbazol-4-one

  • Compound Description: This compound is a key intermediate in the synthesis of a designed carvedilol analog. The analog aims to incorporate a fluorine atom at position 8 of the carbazole ring, potentially increasing its half-life by blocking a metabolic pathway. []
  • Relevance: This compound highlights research efforts to modify the carvedilol structure, potentially leading to improved pharmacokinetic properties compared to carvedilol phosphate. []

Carvedilol Sulphate

  • Compound Description: Carvedilol sulphate is another salt form of carvedilol, investigated for its potential in chronotherapeutic drug delivery systems, aiming to release the drug at specific times to align with the body's natural rhythms. []
  • Relevance: While not directly discussed in the context of carvedilol phosphate, the exploration of carvedilol sulphate emphasizes the continuous effort to find alternative salt forms and delivery methods for carvedilol, potentially offering advantages over carvedilol phosphate in specific applications. []

Properties

CAS Number

610309-89-2

Product Name

Coreg CR

IUPAC Name

1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxyphenoxy)ethylamino]propan-2-ol;phosphoric acid;hydrate

Molecular Formula

C48H60N4O17P2

Molecular Weight

1027 g/mol

InChI

InChI=1S/2C24H26N2O4.2H3O4P.H2O/c2*1-28-21-10-4-5-11-22(21)29-14-13-25-15-17(27)16-30-23-12-6-9-20-24(23)18-7-2-3-8-19(18)26-20;2*1-5(2,3)4;/h2*2-12,17,25-27H,13-16H2,1H3;2*(H3,1,2,3,4);1H2

InChI Key

LHNYXTULDSJZRB-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O.O.OP(=O)(O)O.OP(=O)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.